3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Description
3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as BPSA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a brominated sulfone derivative of bicyclic azabicycloheptane, and it has been used as a building block in the synthesis of a variety of organic molecules. BPSA is also used as a reagent in the synthesis of a variety of biologically active compounds, such as peptides, steroids, and other small molecules. In addition, BPSA has been used in various scientific research applications, including in the study of enzyme kinetics, protein folding, and drug delivery.
Scientific Research Applications
Synthesis Approaches
3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its analogs have been synthesized through various innovative methods. Kimura et al. (2015) developed a method for synthesizing a variety of 3-azabicyclo[3.1.0]hexanes, highlighting the reactivity of the C–H bond adjacent to a nitrogen atom, which is crucial in the formation of these compounds (Kimura et al., 2015). Similarly, Fritz et al. (2013) discussed the synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt, emphasizing the significance of the 3-azabicyclo[3.1.0]hexane motif in natural products and its pharmacological relevance (Fritz et al., 2013).
Chemical Reactivity and Applications
The synthesis of 3-azabicyclo[3.1.0]hexanes opens doors for various chemical reactions and applications. Bakonyi et al. (2013) achieved a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcasing the versatility and potential applications of these compounds in medicinal chemistry and other fields (Bakonyi et al., 2013). Additionally, Molchanov et al. (2001) demonstrated the reactivity of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters with halogens, expanding the range of potential modifications and applications of these bicyclic compounds (Molchanov et al., 2001).
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSISCWAFROVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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